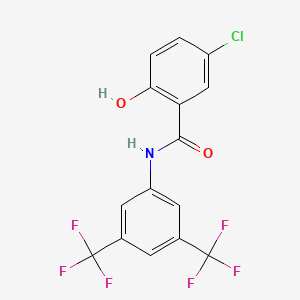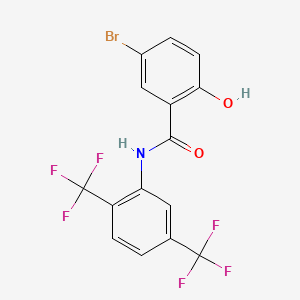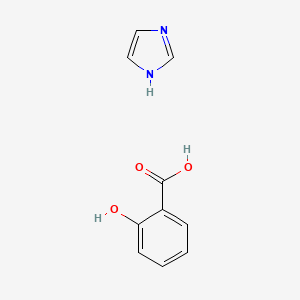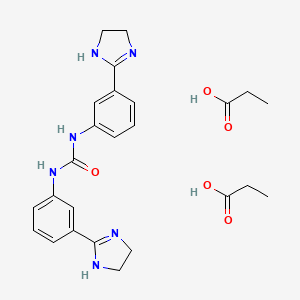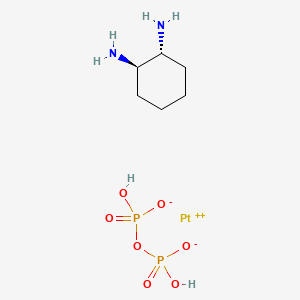
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt, also known as sodium ((cycloheptylamino)(phosphono)methyl)phosphonate, is a chemical compound with the CAS Number: 138330-18-4 . It has a molecular weight of 331.15 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Paget's Disease of Bone
Research indicates that bisphosphonates are effective in reducing disease activity in Paget's disease of bone, demonstrating significant reductions in biochemical indices of disease activity and normalization of alkaline phosphatase (ALP) levels in a majority of patients. The treatment has also been associated with significant reductions in pagetic bone pain, indicating its potential as a therapeutic agent in managing this condition (Hosking, Eusebio, & Chines, 1998).
Malignancy-Associated Hypercalcemia
Bisphosphonates have shown efficacy in treating malignancy-associated hypercalcemia, with new generations of the compound being significantly more potent than their predecessors. Studies have demonstrated dose-dependent reductions in serum calcium levels after administration, highlighting their role in managing hypercalcemia secondary to cancer (Fukumoto, Matsumoto, Takebe, Onaya, Eto, Nawata, & Ogata, 1994).
Bone Metastases
Research on bisphosphonates has extended into the development of novel imaging and therapeutic agents for osteoblastic bone metastases. Studies involving labeled bisphosphonates, such as with 68Ga, have shown promising results in detecting and potentially treating bone metastases, highlighting the versatility of bisphosphonates in oncology (Fellner, Baum, Kubíček, Hermann, Lukeš, Prasad, & Rösch, 2010).
Osteoporosis and Bone Formation
Recent studies have also investigated the effects of bisphosphonates on osteocyte proliferation and bone formation, particularly in patients with diabetic osteoporosis. Findings suggest that bisphosphonate treatment can significantly improve bone cell proliferation and bone formation, further alleviating clinical symptoms and promoting disease improvement (Weng & Chen, 2022).
Orbital Inflammation
There have been reports of bisphosphonate-induced orbital inflammation, providing insights into the potential adverse effects associated with bisphosphonate therapy. Such cases underscore the importance of monitoring and managing the side effects of bisphosphonate treatment (Yang, Birkholz, & Lee, 2010).
Bisphosphonate-Induced Osteonecrosis of the Jaw
The association of bisphosphonate therapy with osteonecrosis of the jaw has prompted research into diagnostic techniques, such as SPECT/CT, to improve the detection and management of this condition (Dore, Filippi, Biasotto, Chiandussi, Cavalli, Di Lenarda, 2008).
Safety And Hazards
Eigenschaften
CAS-Nummer |
138330-18-4 |
|---|---|
Produktname |
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt |
Molekularformel |
C8H17NNa2O6P2 |
Molekulargewicht |
330.16 g/mol |
IUPAC-Name |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C9H20O6P2.2Na/c10-16(11,12)9(17(13,14)15)7-8-5-3-1-2-4-6-8;;/h8-9H,1-7H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
PCSJAAWOSGCAFV-UHFFFAOYSA-L |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



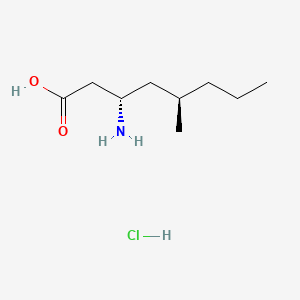
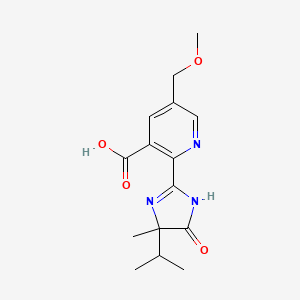
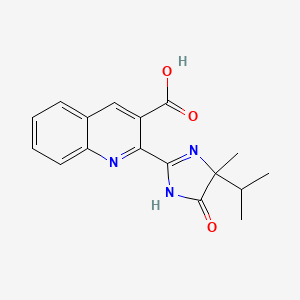
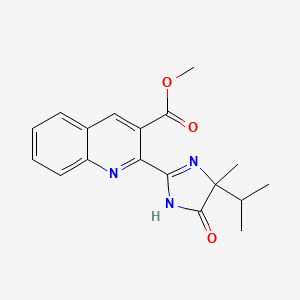
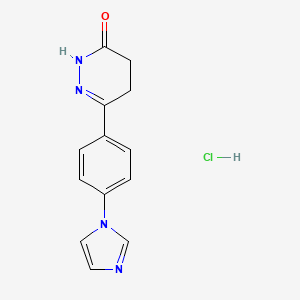
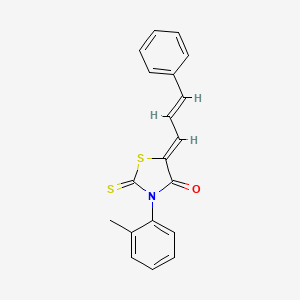
![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
